molecular formula C27H25N3O3 B328634 2-hydroxy-N'-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,2-diphenylacetohydrazide

2-hydroxy-N'-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,2-diphenylacetohydrazide

Cat. No.: B328634
M. Wt: 439.5 g/mol
InChI Key: PSKYZNHGRRTIOU-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N’-{(E)-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-diphenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, a pyrrole ring, and phenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-{(E)-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-diphenylacetohydrazide typically involves the condensation reaction between a hydrazide derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-{(E)-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl or pyrrole rings.

Scientific Research Applications

2-hydroxy-N’-{(E)-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-diphenylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-{(E)-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-1-(4-methoxyphenyl)methylidene]benzohydrazide
  • 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-hydroxy-N’-[(5Z)-2-(2-hydroxyphenyl)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

Compared to similar compounds, 2-hydroxy-N’-{(E)-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,2-diphenylacetohydrazide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C27H25N3O3/c1-19-17-21(20(2)30(19)24-13-15-25(31)16-14-24)18-28-29-26(32)27(33,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-18,31,33H,1-2H3,(H,29,32)/b28-18+

InChI Key

PSKYZNHGRRTIOU-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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